molecular formula C19H22ClN3O3S B2647571 4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide CAS No. 897612-22-5

4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Cat. No.: B2647571
CAS No.: 897612-22-5
M. Wt: 407.91
InChI Key: XNZLPLPZBGWFCR-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorobenzamide moiety linked to a phenylpiperazine sulfonyl group via an ethyl chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves a multi-step process. One common method starts with the chlorination of benzamide to form 4-chlorobenzamide. This intermediate is then reacted with 2-bromoethylsulfonyl chloride in the presence of a base to introduce the sulfonyl ethyl group. The final step involves the nucleophilic substitution of the bromine atom with 4-phenylpiperazine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{2-[(4-methylpiperazin-1-yl)sulfonyl]ethyl}benzamide
  • 4-chloro-N-{2-[(4-ethylpiperazin-1-yl)sulfonyl]ethyl}benzamide
  • 4-chloro-N-{2-[(4-isopropylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Uniqueness

4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is unique due to the presence of the phenyl group on the piperazine ring. This structural feature can significantly influence its binding affinity and selectivity towards specific molecular targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c20-17-8-6-16(7-9-17)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZLPLPZBGWFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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